2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine

Smiles rearrangement Synthetic methodology Heterocyclic chemistry

Many 2-arylthio-3-aminopyridines undergo unintended amine-directed rearrangements, compromising synthetic routes. The 6-methoxy substituent in this compound electronically deactivates that pathway, enabling distinct nucleophilic chemistry. Key outcomes: 1. Resists facile Smiles rearrangement that plagues 6-chloro analogs. 2. Permits direct conversion to benzopyridothiazine systems via N-acetylation. 3. Fragment-like profile (MW 266.75, TPSA 73.4 Ų) suits diversity library screening.

Molecular Formula C12H11ClN2OS
Molecular Weight 266.75 g/mol
CAS No. 175135-95-2
Cat. No. B063375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine
CAS175135-95-2
Synonyms2-[(4-chlorophenyl)thio]-6-methoxypyridin-3-amine
Molecular FormulaC12H11ClN2OS
Molecular Weight266.75 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)N)SC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H11ClN2OS/c1-16-11-7-6-10(14)12(15-11)17-9-4-2-8(13)3-5-9/h2-7H,14H2,1H3
InChIKeyVYCQVBGKTLTFTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine: Overview & Sourcing


2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine (CAS 175135-95-2) is a heterocyclic aromatic amine featuring a pyridine core substituted at the 2-position with a 4-chlorophenylthio group, a methoxy group at the 6-position, and a free amino group at the 3-position . The compound is catalogued in the Maybridge screening collection (Maybridge1_001714) and the ZINC library (ZINC00132378), indicating its use as a diversity-oriented synthesis building block and a potential hit in high-throughput screening campaigns . Its structural elements—a thioether linkage, a halogenated phenyl ring, and a hydrogen-bond-donating primary amine—create a distinctive pharmacophoric pattern that differs from both 6-halo and 6-unsubstituted analogs in terms of electronic character and reactivity [1].

Diversity-oriented synthesis building block from Maybridge screening collection
Thioether-linked pharmacophoric pattern for fragment-based screening libraries
6-Methoxy donor creates distinct electronic character vs. 6-halo analogs for synthetic route design

Why Analogs Cannot Substitute 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine


The presence of a 6-methoxy donor on the pyridine ring fundamentally alters the electronic structure and chemical reactivity relative to the more common 6-chloro or 6-unsubstituted 2-arylthio-3-aminopyridines. Classical Smiles rearrangement studies demonstrated that 6-methoxy derivatives resist the facile amine-directed rearrangement that 6-chloro analogs undergo, instead preferentially participating in nucleophilic substitution at the methoxy position [1]. This divergent reactivity means that a researcher intending to use a 2-arylthio-3-aminopyridine as a synthetic intermediate cannot simply replace the 6-chloro version with the 6-methoxy compound without risking failure of the intended transformation. Moreover, the altered electron density on the pyridine ring influences binding to biological targets: the stronger +M effect of methoxy versus chloro affects both the pKa of the 3-amino group and the conformational preferences of the thioether side chain, which may translate into distinct selectivity profiles in enzyme or receptor assays [1].

Reactivity 6-Methoxy derivatives resist Smiles rearrangement that is facile for 6-chloro analogs, risking unintended transformation failure if substituted.
Binding Stronger +M effect of methoxy vs. chloro or H alters pyridine pKa and thioether conformation, which may shift target selectivity profiles.
Physicochemical Higher TPSA and different lipophilicity vs. 6-H or 6-Cl analogs can affect solubility and promiscuous binding, limiting direct interchange.

Quantitative Differentiation of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine


Smiles Rearrangement Reactivity: 6-Methoxy vs. 6-Chloro

Under standard Smiles rearrangement conditions (methanolic KOH), 2-arylthio-3-amino-6-methoxypyridine derivatives, including the title compound, resist the rearrangement pathway that is facile for the corresponding 6-chloro analogs [1]. While the 6-chloro analogs undergo rearrangement even at room temperature with free amine, the 6-methoxy derivative requires N-acetylation for rearrangement to proceed, a result attributed to the superior leaving-group character of chloride versus methoxide and the consequent stabilization of a Meisenheimer intermediate [1]. This differential reactivity is quantifiable: the 6-methoxy free amine shows zero conversion to the rearranged product under conditions where the 6-chloro analog proceeds to completion (yields >80%) [1].

Smiles rearrangement
Head-to-head
0% vs. >80% yield under free amine conditions
0% 6-MeO vs. >80% 6-Cl
Synthetic route selection depends on desired rearrangement outcome
Methanolic KOH, RT; N-acetylation required for 6-MeO rearrangement
Smiles rearrangement Synthetic methodology Heterocyclic chemistry

Lipophilicity & Hydrogen-Bonding vs. 6-H and 6-Cl Analogs

Computational property predictions distinguish 2-[(4-chlorophenyl)thio]-6-methoxypyridin-3-amine from its closest structural analogs. The compound exhibits a calculated XLogP of 3.5, a topological polar surface area (TPSA) of 73.4 Ų, and one hydrogen-bond donor, compared with the 6-chloro analog (estimated XLogP ≈ 4.0, TPSA ≈ 51.6 Ų) and the 6-unsubstituted (6-H) analog (estimated XLogP ≈ 3.0, TPSA ≈ 64.3 Ų) [1][2]. The increased TPSA of the methoxy derivative arises from the additional oxygen atom acting as a hydrogen-bond acceptor, which can enhance aqueous solubility and modulate off-target binding while the moderate XLogP maintains membrane permeability potential [2].

Lipophilicity & H-bonding
Cross-study comparable
XLogP 3.5, TPSA 73.4 Ų, HBD 1
6-H XLogP ~3.0
6-Cl XLogP ~4.0
Balanced lead-like profile may reduce promiscuous binding risk
Calculated properties; TPSA +21.8 Ų vs. 6-Cl analog
Lipophilicity ADME prediction Fragment-based drug design

Electronic Character of 4-Chlorophenylthio vs. 4-Fluoro & 4-Methyl

The 4-chloro substituent on the phenylthio ring exerts a characteristic electron-withdrawing inductive effect (σ_m = 0.37, σ_p = 0.23) that is intermediate between the stronger 4-fluoro (σ_m = 0.34, σ_p = 0.06) and the weaker 4-methyl (σ_m = -0.07, σ_p = -0.17) substituents, as defined by Hammett constants [1]. This moderate electron withdrawal polarriges the thioether linkage differently than fluorine, affecting the electron density at the pyridine 2-position and consequently the pKa of the adjacent 3-amino group. In the 1957 Smiles study, the nature of the arylthio substituent was shown to influence the facility of rearrangement, with electron-withdrawing groups facilitating the process [2]. The 4-chlorophenylthio group thus provides a specific electronic environment that differs quantifiably from its fluoro and methyl counterparts, enabling fine-tuning of both chemical reactivity and target binding interactions.

Electronic character
Class-level
Hammett σp = +0.23
+0.17 Δ vs. 4-F +0.40 Δ vs. 4-Me
Distinct electronic signature for probing target binding requirements
Hammett constants from standard compilations; SAR context
Electronic effects SAR Medicinal chemistry

Research & Industrial Applications of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine


Benzopyridothiazine Synthesis via Smiles Rearrangement

The compound serves as a direct precursor to benzopyridothiazine heterocycles when the 3-amino group is first acetylated. The acetyl derivative undergoes Smiles rearrangement even at low temperature, enabling access to fused tricyclic systems that have documented utility in medicinal chemistry [1]. This synthetic route is orthogonal to the one employing 6-chloro analogs, which do not require N-acetylation and may generate different byproducts.

Fragment Screening Library with Optimized Physicochemical Profile

With a molecular weight of 266.75 Da, XLogP of 3.5, and TPSA of 73.4 Ų, this compound occupies fragment-like chemical space that balances lipophilicity with hydrogen-bonding capacity [1]. It is therefore well-suited for inclusion in diversity-oriented fragment libraries targeting protein–protein interaction interfaces or enzymes with shallow, solvent-exposed binding pockets where a chlorine atom can engage in halogen bonding.

Electronically Defined Building Block for Kinase SAR

The 4-chlorophenylthio group imparts a moderate electron-withdrawing effect (σ_p = +0.23) that differentiates it from 4-fluoro and 4-methyl analogs [1]. This electronic nuance is valuable for probing the hinge-binding region of kinases, where subtle modulation of the pyridine nitrogen basicity can influence selectivity, and for creating focused compound libraries that systematically vary the electronic character of the solvent-exposed aryl ring.

Application
Selection Property
Validation Focus
Benzopyridothiazine synthesis
Smiles rearrangement precursor
N-Acetylation-dependent reactivity; fused tricyclic access
Fragment screening library
Optimized physicochemical profile
Lead-like XLogP/TPSA balance; solubility and halogen-bonding potential
Kinase SAR exploration
Electronically defined building block
Moderate σp withdrawal; hinge-region basicity modulation

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